molecular formula C6H13N3O2 B13305420 N',3-dihydroxypiperidine-1-carboximidamide

N',3-dihydroxypiperidine-1-carboximidamide

Cat. No.: B13305420
M. Wt: 159.19 g/mol
InChI Key: NJDYSSYHCKSLAL-UHFFFAOYSA-N
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Description

N’,3-dihydroxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₃N₃O₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of piperidine-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, resulting in the formation of N’,3-dihydroxypiperidine-1-carboximidamide .

Industrial Production Methods

While specific industrial production methods for N’,3-dihydroxypiperidine-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’,3-dihydroxypiperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.

Major Products Formed

    Oxidation: Formation of piperidine-1-carboximidamide derivatives with carbonyl groups.

    Reduction: Formation of piperidine-1-carboximidamide derivatives with amine groups.

    Substitution: Formation of various substituted piperidine-1-carboximidamide derivatives.

Scientific Research Applications

N’,3-dihydroxypiperidine-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’,3-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,3-dihydroxypiperidine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

N',3-dihydroxypiperidine-1-carboximidamide

InChI

InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-2-5(10)4-9/h5,10-11H,1-4H2,(H2,7,8)

InChI Key

NJDYSSYHCKSLAL-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CN(C1)/C(=N/O)/N)O

Canonical SMILES

C1CC(CN(C1)C(=NO)N)O

Origin of Product

United States

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